molecular formula C25H22ClN3O2 B2714717 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 862208-08-0

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2714717
CAS No.: 862208-08-0
M. Wt: 431.92
InChI Key: ACNYPHBPSPDGNO-UHFFFAOYSA-N
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Description

4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Attachment of Pyrrolidin-2-one: The pyrrolidin-2-one moiety can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxyphenyl group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.

Industry

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.

    4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one may enhance its lipophilicity and ability to cross cell membranes, potentially increasing its biological activity compared to similar compounds.

Properties

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-31-21-12-10-20(11-13-21)28-16-18(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-17-6-8-19(26)9-7-17/h2-13,18H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNYPHBPSPDGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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